molecular formula C14H21NO2 B14415414 Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- CAS No. 81968-36-7

Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)-

Cat. No.: B14415414
CAS No.: 81968-36-7
M. Wt: 235.32 g/mol
InChI Key: IYSRFWIPQULORE-HZSPNIEDSA-N
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Description

Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- is a chemical compound with a complex structure that includes a phenol group, a hydroxycyclohexyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- typically involves a multi-step process. The initial step often includes the formation of the hydroxycyclohexyl group, followed by the introduction of the methylamino group. The final step involves the attachment of the phenol group to the existing structure. The reaction conditions may vary, but common reagents include catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 3-((dimethylamino)(2-hydroxycyclohexyl)methyl)-, hydrochloride
  • 3-[(dimethylamino)(2-hydroxycyclohexyl)methyl]phenol

Uniqueness

Phenol, 3-((2-hydroxycyclohexyl)(methylamino)methyl)-, (1alpha(R*),2alpha)- is unique due to its specific structural configuration and the presence of both hydroxycyclohexyl and methylamino groups

Properties

CAS No.

81968-36-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-[(S)-[(1S,2S)-2-hydroxycyclohexyl]-(methylamino)methyl]phenol

InChI

InChI=1S/C14H21NO2/c1-15-14(10-5-4-6-11(16)9-10)12-7-2-3-8-13(12)17/h4-6,9,12-17H,2-3,7-8H2,1H3/t12-,13+,14-/m1/s1

InChI Key

IYSRFWIPQULORE-HZSPNIEDSA-N

Isomeric SMILES

CN[C@@H]([C@@H]1CCCC[C@@H]1O)C2=CC(=CC=C2)O

Canonical SMILES

CNC(C1CCCCC1O)C2=CC(=CC=C2)O

Origin of Product

United States

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